molecular formula C10H11N3O2 B13252045 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid

2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B13252045
M. Wt: 205.21 g/mol
InChI Key: OYNUYVFRFMYEIV-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzodiazole ring fused with a carboxylic acid group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent functional group transformations to introduce the aminoethyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzodiazole ring can engage in π-π stacking interactions .

Comparison with Similar Compounds

  • 2-(2-Aminoethyl)-1H-benzimidazole-5-carboxylic acid
  • 2-(2-Aminoethyl)-1H-1,3-benzothiazole-5-carboxylic acid
  • 2-(2-Aminoethyl)-1H-1,3-benzoxazole-5-carboxylic acid

Comparison:

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15)

InChI Key

OYNUYVFRFMYEIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN

Origin of Product

United States

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